(1-(Pyrrolidin-1-yl)cyclopropyl)methanol
Overview
Description
“(1-(Pyrrolidin-1-yl)cyclopropyl)methanol” is a chemical compound with the molecular formula C8H15NO . It is also known by other synonyms such as Cyclopropanemethanol, 1- (1-pyrrolidinyl)- (9CI) [1- (PYRROLIDIN-1-YL)CYCLOPROPYL]METHANOL .
Molecular Structure Analysis
The molecular structure of “(1-(Pyrrolidin-1-yl)cyclopropyl)methanol” is characterized by a pyrrolidine ring attached to a cyclopropyl group through a methanol linkage . The exact structural details such as bond lengths and angles could not be found in the available resources.Physical And Chemical Properties Analysis
“(1-(Pyrrolidin-1-yl)cyclopropyl)methanol” has a molecular weight of 141.21 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 141.115364102 g/mol . The topological polar surface area is 23.5 Ų . It has a complexity of 125 .Scientific Research Applications
Catalytic Applications
- Fulvene Synthesis : An efficient catalytic method utilizes pyrrolidine catalysis for the condensation of carbonyl compounds with cyclopentadiene, highlighting the role of similar structures in organic synthesis processes (Coşkun & Erden, 2011).
Enzyme Inhibition Studies
- Methanol Dehydrogenase Inhibition : Cyclopropylmethanol has been studied for its effect on methanol dehydrogenase, showing that while similar compounds can act as inhibitors, cyclopropylmethanol itself behaves as a substrate without leading to enzyme inactivation (Frank et al., 1989).
Synthetic Route Development
- Pyrrolidine Synthesis : A method describes the gold- and silver-catalyzed tandem amination/ring expansion of cyclopropyl methanols to efficiently synthesize pyrrolidines, showcasing the potential utility of related structures in complex molecule construction (Rao & Chan, 2008).
Photocatalytic Studies
- Electrocatalytic CO2 Reduction : Research into the catalytic reduction of CO2 to methanol has identified pyridinium ion-based catalysts, demonstrating the relevance of nitrogen-containing compounds in renewable energy applications (Seshadri, Lin, & Bocarsly, 1994).
Material Science and Chemistry
- Organocatalysis for Michael Addition : Studies have utilized diaryl-2-pyrrolidinemethanols for the enantioselective Michael addition of malonate esters to nitroolefins, illustrating the broad applicability of pyrrolidine derivatives in asymmetric synthesis (Lattanzi, 2006).
properties
IUPAC Name |
(1-pyrrolidin-1-ylcyclopropyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-8(3-4-8)9-5-1-2-6-9/h10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGRWEFUIAQVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyrrolidin-1-yl)cyclopropyl)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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